1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone is a chemical compound belonging to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The presence of acetyl, methyl, and diphenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone typically involves the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Chemical Reactions Analysis
1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone involves its interaction with molecular targets through its functional groups. The acetyl and diphenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone can be compared with other imidazolidinones, such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base.
Hetacillin: A drug featuring the imidazolidinone ring.
Spiroxatrine: Another drug with a similar structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-acetyl-2-methyl-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-13-19-17(22)18(20(13)14(2)21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,19,22) |
InChI Key |
MFRHEJJAXGKJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)C(N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.